Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Pharmaceutical formulation Gastrointestinal tolerability pH-dependent stability

Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate (dilithium hydrogen citrate; molecular formula C₆H₆Li₂O₇, MW 203.99 g/mol) is a partially neutralized lithium salt of citric acid containing two lithium cations per citrate anion. It is the actual chemical species present in USP Lithium Oral Solution (formerly Lithium Citrate Syrup), prepared by reacting lithium carbonate with citric acid in approximately a 2:1 stoichiometric ratio.

Molecular Formula C6H6Li2O7
Molecular Weight 204.0 g/mol
CAS No. 94138-94-0
Cat. No. B12687502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate
CAS94138-94-0
Molecular FormulaC6H6Li2O7
Molecular Weight204.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O
InChIInChI=1S/C6H8O7.2Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2
InChIKeyKPHBXCOBSIAOGG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilithium Hydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate (CAS 94138-94-0): Lithium Salt Selection Guide for Pharmaceutical and Research Procurement


Dilithium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate (dilithium hydrogen citrate; molecular formula C₆H₆Li₂O₇, MW 203.99 g/mol) is a partially neutralized lithium salt of citric acid containing two lithium cations per citrate anion . It is the actual chemical species present in USP Lithium Oral Solution (formerly Lithium Citrate Syrup), prepared by reacting lithium carbonate with citric acid in approximately a 2:1 stoichiometric ratio [1]. This compound occupies a distinct position among pharmaceutical lithium salts, differing from the fully neutralized trilithium citrate (Li₃C₆H₅O₇) and the inorganic lithium carbonate (Li₂CO₃) in stoichiometry, solution pH, and resulting pharmacokinetic behavior [2].

Why Lithium Salt Selection Cannot Be Generic: Evidence-Based Differentiation of Dilithium Hydrogen Citrate for Research and Clinical Procurement


Lithium salts are not freely interchangeable despite sharing the same pharmacologically active Li⁺ cation. Dilithium hydrogen citrate, trilithium citrate, and lithium carbonate exhibit substantially different physicochemical properties—including solution pH, aqueous solubility, hygroscopicity, and lithium weight fraction—that directly influence oral absorption rate, gastrointestinal tolerability, formulation stability, and dosing precision [1]. The USP explicitly distinguishes Lithium Oral Solution (pH 4.0–5.0, prepared with excess citric acid yielding dilithium citrate) from Lithium Citrate substance (pH 7.0–10.0, trilithium salt), confirming that the degree of neutralization of the citrate counterion is a pharmacopeial critical quality attribute [2]. The quantitative evidence below demonstrates that substituting one lithium salt for another without adjusting for these differences can alter pharmacokinetic profiles and compromise therapeutic equivalence [3].

Dilithium Hydrogen Citrate (CAS 94138-94-0) Quantitative Comparator Evidence: pH, Pharmacokinetics, Stoichiometry, and Crystal Structure


Solution pH: Dilithium Hydrogen Citrate vs. Trilithium Citrate vs. Lithium Carbonate

The USP monograph specifies that Lithium Oral Solution—prepared with excess citric acid to yield dilithium hydrogen citrate—has a pH range of 4.0–5.0 [1]. In contrast, the USP monograph for Lithium Citrate substance (trilithium citrate tetrahydrate) specifies a pH range of 7.0–10.0 in a 1:20 aqueous solution [2]. Lithium carbonate (Li₂CO₃) yields a pH of approximately 10–11 at 5 g/L . The acidic pH of dilithium hydrogen citrate solutions (4.0–5.0) represents a pH difference of 3–6 units compared to the alkaline solutions of trilithium citrate and lithium carbonate.

Pharmaceutical formulation Gastrointestinal tolerability pH-dependent stability

Oral Absorption Rate: Lithium Citrate Syrup (Dilithium Citrate) vs. Lithium Carbonate Tablets

In a clinical crossover study involving 18 healthy male volunteers, the absorption rate of lithium from lithium citrate syrup (formulated as dilithium hydrogen citrate) was significantly faster than from conventional lithium carbonate immediate-release tablets, with a mean Tmax of 0.8 hours for the syrup versus 1.4 hours for the tablets [1]. Maximum lithium serum concentrations (Cmax) were approximately 10% higher after syrup dosing, while AUC and terminal half-life (22 hours) were bioequivalent between the two formulations [1]. A separate controlled-release comparison study (Tyrer et al., 1982) confirmed that lithium citrate ('Litarex') achieved a significantly lower peak serum lithium than lithium carbonate ('Priadel') at identical 27.2 mmol lithium doses [2].

Clinical pharmacokinetics Bioavailability Tmax

Stoichiometry and Lithium Content: Dilithium vs. Trilithium Citrate for Precision Dosing

Dilithium hydrogen citrate (C₆H₆Li₂O₇, MW 203.99 g/mol) contains two lithium atoms per molecule, yielding a lithium mass fraction of 6.80% (13.88 g Li per mole / 203.99 g/mol) . Trilithium citrate (anhydrous, C₆H₅Li₃O₇, MW 209.93 g/mol) contains three lithium atoms, yielding a lithium mass fraction of 9.92% (20.82 g Li per mole / 209.93 g/mol) [1]. This 3.12 percentage-point difference means that 100 mg of trilithium citrate delivers approximately 9.9 mg of elemental lithium, whereas 100 mg of dilithium hydrogen citrate delivers approximately 6.8 mg. The USP confirms that 5 mL of Lithium Oral Solution (dilithium citrate) contains 8 mEq of lithium ion, equivalent to 300 mg of lithium carbonate [2].

Pharmaceutical stoichiometry Dose calculation Lithium content

Crystal Structure: Lamellar Architecture with Hydrophobic Layer Boundaries in Dilithium Citrate

The crystal structure of dilithium (citrate), solved and refined from laboratory powder X-ray diffraction data and optimized by DFT, crystallizes in the triclinic space group P-1 with a lamellar structure. The boundaries of the layers consist of hydrophobic methylene groups and very strong intermolecular O–H···O hydrogen bonds with O···O distances of 2.666 Å for Li [1]. This arrangement contrasts with trilithium citrate tetrahydrate, which is reported to be deliquescent upon exposure to moist air and loses 24.0–28.0% of its weight as water upon drying at 150°C for 3 hours, indicating substantial hydrate water content [2]. The hydrophobic methylene-terminated layer surfaces in dilithium citrate suggest intrinsically lower water affinity compared with the fully neutralized trilithium salt.

Solid-state chemistry Hygroscopicity Crystal engineering

Aqueous Solubility: Lithium Citrate Salts vs. Lithium Carbonate

Trilithium citrate tetrahydrate exhibits a water solubility of 209.8 g/L at 20°C (approximately 1 M) [1]. Lithium carbonate (Li₂CO₃) has a substantially lower water solubility of approximately 13 g/L at 20°C (1.29 g/100 mL at 25°C) [2]. Dilithium hydrogen citrate is described as freely soluble in water; it is the species produced when preparing Lithium Oral Solution, which delivers 8 mEq Li⁺ per 5 mL as a clear aqueous solution [3]. While a precise numerical solubility value for dilithium hydrogen citrate is not separately reported in the open pharmacopeial literature, the fact that it forms clear concentrated solutions suitable for oral administration indicates solubility comparable to or exceeding that of trilithium citrate, and approximately 16-fold greater than lithium carbonate.

Solubility Formulation Solution preparation

Dilithium Hydrogen Citrate (CAS 94138-94-0) Research & Industrial Application Scenarios Based on Verified Differential Evidence


Pharmaceutical Liquid Oral Dosage Form Development Requiring Acidic pH and Rapid Absorption

Dilithium hydrogen citrate is the definitive lithium salt for preparing USP-compliant Lithium Oral Solution. Its specification-defined acidic pH of 4.0–5.0, combined with a demonstrated Tmax of 0.8 hours—43% faster than lithium carbonate tablets (Tmax 1.4 h)—makes it the preferred choice when rapid gastrointestinal absorption and flexible liquid dosing are required [1]. The freely soluble nature enables high-concentration liquid formulations (8 mEq Li⁺/5 mL) that are clinically interchangeable with solid carbonate dosage forms on an equivalent lithium-content basis [2].

Precision Lithium Dosing in Research Settings Where Mass-Based Formulation Accuracy Is Critical

With a lithium mass fraction of 6.80% (w/w), dilithium hydrogen citrate provides a distinct stoichiometric profile that must be explicitly accounted for in dose calculations. Researchers procuring lithium salts for in vivo studies should note that substituting trilithium citrate (9.92% Li w/w) on a mass-equivalent basis would result in a 31.5% lithium overdosing error . Procurement specifications for dilithium hydrogen citrate should therefore explicitly request CAS 94138-94-0 rather than generic 'lithium citrate' to ensure the intended stoichiometry and lithium content [3].

Solid-State Research and Crystal Engineering Studies Leveraging Lamellar Citrate Architectures

The anhydrous lamellar crystal structure of dilithium hydrogen citrate, featuring hydrophobic methylene-terminated layer boundaries and strong O–H···O hydrogen bonds (2.666 Å), provides a well-characterized model system for studying hydrogen-bonded organic frameworks and alkali metal coordination environments [4]. Compared with the deliquescent trilithium citrate tetrahydrate (which loses 24–28% water on drying), the anhydrous nature and reduced hygroscopicity of dilithium citrate facilitate accurate weighing and reliable solid-state characterization in research laboratories [5].

Solution-Phase Precursor for Battery Cathode Material Synthesis

The high aqueous solubility of dilithium hydrogen citrate—estimated at ≥16-fold greater than lithium carbonate (~13 g/L vs. ≥200 g/L for citrate salts)—enables its use as a soluble lithium precursor in sol-gel and solution-combustion syntheses of lithium-ion battery cathode materials such as NMC (LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂) oxides [6]. The citrate anion additionally serves as a chelating agent and combustion fuel, providing homogeneous metal-ion mixing at the molecular level that is difficult to achieve with sparingly soluble lithium carbonate [7].

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